N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole and pyrazine moiety
Preparation Methods
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran core, followed by the introduction of the pyrazole and pyrazine groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and amine derivatives. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole or pyrazine rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can be compared with other compounds that have similar structural features:
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide: This compound has an imidazole ring instead of a pyrazole ring.
7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide: This compound features a methoxy group on the benzofuran ring. These similar compounds highlight the unique structural features of this compound, particularly the presence of both pyrazole and pyrazine rings, which may confer distinct biological or chemical properties.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNWSFVVEDETQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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